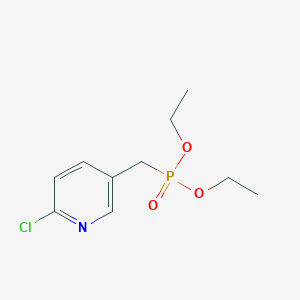

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate

Description

Properties

IUPAC Name |

2-chloro-5-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClNO3P/c1-3-14-16(13,15-4-2)8-9-5-6-10(11)12-7-9/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYOISYNFFNANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CN=C(C=C1)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 6 Chloropyridin 3 Yl Methyl Phosphonate and Analogous Structures

Established Synthetic Pathways for α-Phosphonates

The formation of the carbon-phosphorus (C-P) bond is central to the synthesis of phosphonates. Two of the most prominent and widely utilized methods for creating α-substituted phosphonates are the Michaelis-Arbuzov and the Kabachnik-Fields reactions.

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgnih.gov The classic transformation involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.gov

The reaction proceeds via a two-step mechanism. The first step is a nucleophilic (SN2) attack by the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This initial attack forms a trialkoxyphosphonium salt as an intermediate. wikipedia.org In the second step, the displaced halide anion performs a subsequent SN2 attack on one of the alkoxy groups of the phosphonium (B103445) salt. This results in the dealkylation of the intermediate, yielding the final pentavalent phosphonate (B1237965) ester and a new alkyl halide. wikipedia.org

The reaction is highly versatile and is a primary method for creating the P-C bond. nih.gov High temperatures, often between 120 °C and 160 °C, are typically required, particularly for less reactive halides. wikipedia.org However, variations using Lewis acid mediation can facilitate the reaction at room temperature. organic-chemistry.org This reaction is fundamental for preparing phosphonate esters that are subsequently used in other significant transformations, such as the Horner-Wadsworth-Emmons reaction. orgsyn.org

The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is a three-component condensation that provides a direct route to α-aminophosphonates. This reaction involves the combination of a primary or secondary amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound, most commonly a dialkyl phosphite.

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature and reactivity of the substrates. In one pathway, the amine and carbonyl compound first condense to form an imine (Schiff base) intermediate, which is then attacked by the nucleophilic dialkyl phosphite in a process similar to the Pudovik reaction. Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. The hydroxyl group is subsequently displaced by the amine to furnish the final α-aminophosphonate product.

To improve reaction rates, yields, and selectivity, a wide array of catalysts have been employed in the Kabachnik-Fields reaction. Lewis acids are particularly effective. For instance, magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to be an extremely efficient catalyst, enabling the reaction to proceed in high yields under solvent-free conditions. Other metal salts, such as nickel(II) chloride and niobium(V) chloride, have also proven to be effective catalysts for the condensation.

The choice of catalyst can be influenced by the specific substrates involved. Zirconium-based catalysts have been developed for asymmetric versions of the reaction, yielding α-aminophosphonates with high enantiomeric excess. The table below summarizes a selection of catalysts used in this reaction.

| Catalyst | Typical Substrates | Conditions | Key Advantages |

|---|---|---|---|

| Magnesium Perchlorate (Mg(ClO₄)₂) | Aldehydes, Aromatic Amines, Phosphites | Solvent-free, Room Temperature or Heating | High efficiency, short reaction times |

| Nickel(II) Chloride (NiCl₂) | Anilines, Benzaldehydes, Diethyl Phosphite | Heating (e.g., 82 °C) | Good yields for aromatic substrates |

| Niobium(V) Chloride (NbCl₅) | Anilines, Benzaldehydes, Diethyl Phosphite | Heating (e.g., 82 °C) | Efficient for aromatic substrates |

| Zirconium-based Complexes | Aromatic/Aliphatic Aldehydes, Anilines, Phosphites | Low Temperature | High asymmetric induction (enantioselectivity) |

| Iodine (I₂) | Aromatic Aldehydes, Amines, Phosphites | Silica-gel supported, Solvent-free, MW | Acts as a mild Lewis acid to activate the imine |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign protocols for the Kabachnik-Fields reaction. A major advancement has been the use of microwave (MW) irradiation, which often allows the reaction to be performed under solvent-free and catalyst-free conditions.

Microwave assistance can dramatically reduce reaction times from hours to minutes while providing excellent product yields. The direct heating of the reactant mixture often obviates the need for a catalyst, simplifying the purification process and reducing chemical waste. These solventless and MW-assisted approaches have been successfully applied to a variety of amines, carbonyl compounds, and hydrophosphoryl reagents, proving to be a straightforward and efficient method for synthesizing α-aminophosphonates.

Kabachnik-Fields Reaction for α-Aminophosphonates

Targeted Synthesis of Pyridyl-Substituted Phosphonates

The introduction of a pyridyl group, particularly a functionalized one like the 6-chloropyridin-3-yl moiety, onto a phosphonate scaffold requires specific strategies. While general methods provide the foundation, the targeted synthesis of compounds like Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate typically relies on the adaptation of the Michaelis-Arbuzov reaction.

The most direct and industrially relevant strategy for the synthesis of this compound is the Michaelis-Arbuzov reaction. This approach involves the reaction of a suitable trialkyl phosphite, such as triethyl phosphite, with a pyridyl methyl halide intermediate.

The key precursor for this synthesis is 6-chloro-3-(chloromethyl)pyridine . This intermediate is a known compound, and its synthesis is a critical first step. google.com It can be prepared through methods such as the chlorination of 6-chloro-3-methylpyridine. google.com

Once the 6-chloro-3-(chloromethyl)pyridine precursor is obtained, it is reacted directly with triethyl phosphite. The reaction follows the classic Michaelis-Arbuzov mechanism: the nucleophilic phosphorus of the triethyl phosphite attacks the benzylic carbon of the chloromethyl group, displacing the chloride ion. The resulting phosphonium intermediate is then dealkylated by the chloride ion to yield the final product, this compound, and ethyl chloride as a byproduct. wikipedia.orgresearchgate.net This method provides a direct and efficient route to the target compound by forming the crucial C-P bond.

Approaches for (Chloromethyl)phosphonate Precursors

The synthesis of α-halophosphonates, particularly (chloromethyl)phosphonates, is a critical step in the preparation of various biologically and industrially important organophosphorus compounds. These precursors serve as versatile intermediates for introducing the phosphonomethyl group into a target molecule. Several synthetic strategies have been developed for the preparation of these key precursors.

One common approach involves the direct chlorination of a corresponding methylphosphonate. For instance, diethyl (dichloromethyl)phosphonate can be synthesized via the chlorination of diethyl (chloromethyl)phosphonate. orgsyn.org However, this method can sometimes lead to lower yields and selectivity, making precise control of the reaction conditions essential. orgsyn.org

Another significant historical synthesis involving a chloromethylphosphonate precursor is the original preparation of glyphosate, where chloromethylphosphonic acid is reacted with glycine. wikipedia.org This highlights the utility of (chloromethyl)phosphonates as reactive electrophiles for forming carbon-nitrogen bonds.

The synthesis of chloromethyl carbonate precursors, which are used in the preparation of phosphonate prodrugs, involves the chlorination of methyl chloroformate with reagents like sulfuryl chloride in the presence of a radical initiator such as AIBN. nih.govacs.org These chloromethyl carbonates can then be coupled with phosphonic acids to yield the desired products. nih.govacs.org Similarly, chloromethyl pivalate (B1233124) is a commercially available reagent used to introduce the pivaloyloxymethyl (POM) protecting group in the synthesis of phosphonate prodrugs. nih.govacs.org

A general and effective method for preparing various phosphonates involves the Michaelis–Arbuzov reaction. While not directly producing a chloromethylphosphonate, this reaction is fundamental to forming the C-P bond and can be adapted for precursors that are later functionalized. For example, the reaction of a halide with a trialkyl phosphite is a cornerstone of phosphonate synthesis. rsc.org

The table below summarizes key reagents and reactions for obtaining (chloromethyl)phosphonate precursors and related intermediates.

Table 1: Synthetic Approaches for (Chloromethyl)phosphonate Precursors and Related Intermediates

| Precursor/Intermediate | Reagents | Reaction Type | Reference |

|---|---|---|---|

| Diethyl (dichloromethyl)phosphonate | Diethyl (chloromethyl)phosphonate, Chlorinating agent | Chlorination | orgsyn.org |

| Glyphosate | Chloromethylphosphonic acid, Glycine | Nucleophilic Substitution | wikipedia.org |

| Chloromethyl carbonates | Methyl chloroformate, Sulfuryl chloride, AIBN | Chlorination | nih.govacs.org |

Green Chemistry Principles in Phosphonate Synthesisrsc.org

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize environmental impact and enhance sustainability. uef.fi This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances. uef.fisciencedaily.com The production of phosphonates, which are crucial in various sectors from medicine to industry, is a key area for the implementation of these principles. rsc.orgbioengineer.org

Several green methodologies have been developed for phosphonate synthesis, focusing on aspects such as alternative solvents, energy sources, and catalytic systems. rsc.org Feasible green chemistry methods are available, although challenges related to the efficient recovery and recycling of phosphorus remain a significant area of research. uef.fisciencedaily.com

Key green chemistry approaches in phosphonate synthesis include:

Solvent-free (neat) conditions: Conducting reactions without a solvent minimizes waste and avoids the use of volatile organic compounds (VOCs). The Pudovik and Kabachnik-Fields reactions, common methods for synthesizing α-hydroxyphosphonates and α-aminophosphonates, can often be performed under solvent-free conditions, sometimes facilitated by microwave or ultrasound irradiation. nih.govnih.gov

Use of benign solvents: When a solvent is necessary, environmentally friendly options like water or polyethylene (B3416737) glycol (PEG) are preferred. rsc.orgfrontiersin.org PEG, for instance, is non-toxic, thermally stable, and recyclable, and can act as both a solvent and a phase-transfer catalyst. frontiersin.org

Alternative energy sources: Microwave (MW) irradiation and ultrasound assistance can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. rsc.org The Kabachnik-Fields reaction, for example, has been successfully carried out under MW irradiation. nih.gov

Sustainable catalysts: The development of non-toxic, inexpensive, and recyclable catalysts is a central goal. This includes the use of nanocatalysts, such as nano ZnO, and bio-sourced catalysts derived from metal-hyperaccumulating plants ("ecocatalysis"). rsc.orgresearchgate.net An efficient protocol for benzyl (B1604629) phosphonate synthesis utilizes a KI/K₂CO₃ catalytic system in PEG-400, avoiding toxic solvents and reactive metals. frontiersin.org

Atom economy: Reactions like cross-dehydrogenative coupling (CDC) are being explored for C-P bond formation as they maximize the incorporation of atoms from the reactants into the final product. rsc.org

The table below provides an overview of various green chemistry strategies applied to phosphonate synthesis.

Table 2: Green Chemistry Strategies in Phosphonate Synthesis

| Green Principle | Methodology/Example | Advantages | References |

|---|---|---|---|

| Use of Benign Solvents | Polyethylene Glycol (PEG) as a solvent and phase-transfer catalyst for benzyl phosphonate synthesis. | Low cost, recyclable, thermally stable, avoids volatile organic solvents. | frontiersin.org |

| Water as a solvent. | Environmentally benign, readily available. | rsc.org | |

| Alternative Energy Sources | Microwave (MW) irradiation for Kabachnik-Fields reaction. | Reduced reaction times, increased yields, energy efficiency. | rsc.orgnih.gov |

| Ultrasound-assisted synthesis. | Enhanced reaction rates, often performed solvent-free. | rsc.orgnih.gov | |

| Sustainable Catalysis | Nanoparticles (e.g., nano ZnO) as catalysts. | High efficiency, potential for recyclability. | rsc.org |

| "Ecocatalysis" using biomass-derived catalysts. | Utilizes waste biomass, reduces reliance on traditional metal catalysts. | researchgate.net |

Derivatization Strategies and Analogue Development

Design Principles for Novel Pyridyl-Phosphonate Derivatives

The design of new pyridyl-phosphonate derivatives is guided by several key principles aimed at optimizing their chemical and biological properties. A primary strategy is the application of bioisosterism, where the phosphonate (B1237965) group (—PO(OR)₂) serves as a stable mimic of a phosphate (B84403) or carboxylate group. nih.govresearchgate.net This is a crucial concept in drug design, as the tetrahedral geometry of the phosphonate can imitate the transition states of enzymatic reactions, such as peptide bond hydrolysis, potentially leading to potent enzyme inhibitors. researchgate.netnih.gov The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphorus-oxygen (P-O) bond in phosphates, enhancing the metabolic stability of the molecule. nih.govresearchgate.net

Another design principle involves creating conformationally constrained analogues to improve binding affinity and selectivity. By introducing rigid structural elements, the molecule can be locked into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This approach has been explored in the design of inhibitors for various enzymes, including tyrosine-specific protein kinases. nih.gov

Synthetic Routes to α-Aminophosphonate Derivatives with Pyridyl Moieties

A significant class of phosphonate derivatives are α-aminophosphonates, which are structural analogues of α-amino acids. core.ac.uk The most prominent and versatile method for their synthesis is the Kabachnik-Fields reaction. mdpi.com This is a one-pot, three-component condensation involving an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602) (like diethyl phosphite). wikipedia.orgorganic-chemistry.org When one of the reactants contains a pyridyl group, this reaction provides a direct route to pyridyl-substituted α-aminophosphonates. rsc.org

The mechanism of the Kabachnik-Fields reaction can proceed via two main pathways, often dependent on the nature of the reactants and catalysts. core.ac.ukrgmcet.edu.in

Imine Pathway : The amine and carbonyl compound first react to form an imine intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond of the imine. This pathway is often favored for weakly basic amines. mdpi.comorganic-chemistry.org

α-Hydroxyphosphonate Pathway : The carbonyl compound and the dialkyl phosphite react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine to yield the final α-aminophosphonate. core.ac.uk

Various catalysts, including Lewis acids (e.g., ZnCl₂, Mg(ClO₄)₂) and Brønsted acids, can be employed to accelerate the reaction and improve yields. core.ac.uknih.gov Solvent-free conditions, often assisted by microwave irradiation, have also been developed as environmentally friendly alternatives. mdpi.com

An alternative, two-component method is the Pudovik (or aza-Pudovik) reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. core.ac.uknih.gov This method can offer better control and higher yields, particularly when the imine is stable and readily prepared from a pyridyl aldehyde. rgmcet.edu.in Enantioselective versions of both the Kabachnik-Fields and Pudovik reactions have been developed using chiral catalysts or auxiliaries to produce optically active α-aminophosphonates. nih.gov

| Reaction Name | Reactants | Key Features |

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Dialkyl Phosphite | One-pot, three-component synthesis of α-aminophosphonates. wikipedia.orgorganic-chemistry.org |

| Pudovik Reaction | Pre-formed Imine, Dialkyl Phosphite | Two-component synthesis, often offering better control and yields. nih.gov |

Functionalization of Phosphonate Structures for Diverse Applications

The functionalization of the phosphonate scaffold allows for the creation of molecules tailored for a wide array of applications, from materials science to medicinal chemistry. Modifications can be made to the phosphonate esters, the carbon framework, or the pyridyl ring.

Hydrolysis of the diethyl ester groups to the corresponding phosphonic acid is a common transformation. This increases the molecule's polarity and allows it to act as a strong chelating agent for metal ions. researchgate.net This property is exploited in the creation of metal-organic frameworks (MOFs) and coordination polymers, where the phosphonate groups bridge metal centers to form robust, often porous, structures. uoc.grrsc.org These materials have applications in catalysis, ion exchange, and gas sorption. rsc.org

Modern synthetic methods like "click chemistry" have been employed for the facile functionalization of phosphonate-containing molecules. nih.gov For example, introducing an azide (B81097) or alkyne group into the phosphonate structure allows for its efficient conjugation to other molecules bearing the complementary functionality via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy has been used to link phosphonates to polymers, dendrimers, and biological macromolecules. nih.govnih.gov

The carbon backbone can also be modified. For instance, α-diazo phosphonates are versatile intermediates that can undergo a variety of transformations, including cyclopropanation and C-H insertion reactions, to build more complex molecular architectures. acs.org Furthermore, phosphonate-functionalized polymers, such as polycarbonates, can be synthesized through ring-opening polymerization of phosphonate-containing cyclic monomers, leading to biodegradable materials with potential biomedical applications. mdpi.com

Structure-Activity Relationship (SAR) Studies in Related Phosphonate Derivatives

Structure-activity relationship (SAR) is the study of how a molecule's chemical structure relates to its biological activity. wikipedia.org For phosphonate derivatives, SAR studies investigate how modifications to the phosphonate group, the linker, and the pyridyl ring affect their biological efficacy.

In many cases, the phosphonate moiety is crucial for activity, often acting as a phosphate mimic to inhibit enzymes. researchgate.net Studies on amide-phosphonate derivatives as inhibitors of soluble epoxide hydrolase revealed that the nature of the ester groups on the phosphorus atom is critical. nih.gov Diethyl esters were found to be preferable to longer alkyl chains for inhibitory potency. nih.gov This suggests that the size and lipophilicity of the ester groups can significantly influence how the molecule fits into an enzyme's active site.

The substituent on the carbon atom alpha to the phosphonate is also a key determinant of activity. In the same study, placing a bulky group like a tert-butyl on this carbon atom yielded the most potent inhibition, while other alkyl or aryl groups led to a significant drop in activity. nih.gov This highlights the importance of steric factors at this position for optimal interaction with the target enzyme.

For pyridyl-containing compounds, the position and nature of substituents on the pyridine (B92270) ring are paramount. The chlorine atom at the 6-position of the pyridine ring in the parent compound, Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate, likely plays a significant role in its activity profile by influencing the electronic distribution and steric environment of the ring. SAR studies on related heterocyclic compounds often show that small changes, such as moving a substituent to a different position or replacing it with another halogen, can have a profound impact on biological activity. wikipedia.org

The table below summarizes SAR findings for a class of amide-phosphonate inhibitors targeting human soluble epoxide hydrolase, illustrating these principles. nih.gov

| Compound Moiety | Modification | Impact on Inhibitory Potency |

| Phosphonate Esters | Diethyl groups | Preferred for potent inhibition |

| Longer alkyl or substituted alkyls | Decreased inhibitory activity | |

| α-Carbon Substituent | tert-butyl group | Resulted in the most potent inhibition |

| Aryls, cycloalkyls, other alkyls | Caused a 4-50-fold drop in inhibition | |

| Amide Moiety | Adamantane, tetrahydronaphthalene | Led to highly potent inhibition |

These studies collectively demonstrate that a systematic approach to modifying the structure of pyridyl-phosphonates, guided by established chemical principles, can lead to the development of novel compounds with tailored properties and enhanced biological activities.

Spectroscopic and Crystallographic Characterization of Pyridyl Phosphonate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H, ¹³C, or ³¹P NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate, could be located in the searched literature. This information is fundamental for the structural elucidation of organic compounds, confirming the connectivity of atoms and the electronic environment of the nuclei.

Infrared (IR) Spectroscopy

Similarly, there is no available information regarding the characteristic infrared absorption bands for this compound. IR spectroscopy is crucial for identifying the presence of key functional groups, such as the phosphoryl (P=O), P-O-C, and C-Cl bonds expected in the target molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Detailed mass spectrometry data, which would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, is not published for this compound. HRMS data, which allows for the determination of the elemental composition, is also unavailable.

Single Crystal X-ray Diffraction Analysis

A crystallographic study of this compound has not been reported. Therefore, critical information regarding its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains unknown. While crystal structures for other molecules containing the (6-chloropyridin-3-yl)methyl moiety have been determined, this information cannot be extrapolated to the target compound.

The absence of this foundational characterization data in peer-reviewed journals and chemical repositories makes it impossible to construct the requested detailed scientific article. Further research involving the synthesis and subsequent analytical characterization of this compound would be required to populate the outlined sections with scientifically accurate information.

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure chemical compound. By comparing the experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values derived from the compound's molecular formula, researchers can confirm its empirical formula and assess its purity.

For this compound, with a chemical formula of C10H15ClNO3P, the theoretical elemental composition can be calculated as follows:

Carbon (C): 45.90%

Hydrogen (H): 5.78%

Nitrogen (N): 5.35%

Typically, these results would be presented in a data table, comparing the calculated percentages with those obtained through experimental methods such as combustion analysis. However, no published research containing these experimental findings for this compound was identified.

Computational Chemistry Investigations of Phosphonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of phosphonate-containing compounds.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For instance, in the study of the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT at the B3LYP/6-311(d,p) level was used to investigate the nucleophilic attack. researchgate.net This level of theory helps in determining the feasibility of different reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. The presence of a single imaginary frequency in the Hessian matrix is used to confirm the identity of a transition state. researchgate.net Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism. For example, DFT calculations have been used to investigate different proposed mechanisms for [3 + 2] cycloaddition reactions, distinguishing between stepwise radical-mediated and concerted pathways. mdpi.com

The regioselectivity of chemical reactions involving phosphonates can be effectively predicted using DFT. By comparing the activation energies of different possible reaction pathways, the most favorable route can be identified. In the reaction of diethyl trichloro-methyl phosphonate, DFT calculations demonstrated high regioselectivity, with the nucleophilic attack preferentially occurring at a specific chlorine atom, which was in complete agreement with experimental results. researchgate.net The variation in free enthalpies (ΔG) for different attack modes can be calculated to determine thermodynamic feasibility, with negative values indicating a spontaneous process. The analysis of global indices such as electrophilicity and nucleophilicity can further explain the observed selectivity, indicating which molecule acts as the electron donor and which as the acceptor. researchgate.net

Table 1: Illustrative Energetic Data from DFT Analysis of a Phosphonate Reaction

| Parameter | Value (kcal/mol) | Significance |

| Activation Energy (Path A) | 15.2 | Energy barrier for the primary reaction pathway. |

| Activation Energy (Path B) | 25.8 | Energy barrier for an alternative, less favorable pathway. |

| Reaction Enthalpy (Path A) | -30.5 | Indicates an exothermic reaction for the favored pathway. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations for determining regioselectivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org In phosphonate systems, FMO analysis can identify the nucleophilic and electrophilic centers, predicting how the molecule will interact with other reagents. jocpr.com For instance, analyzing the HOMO and LUMO of reactants can explain the direction of electron flow during a reaction. rsc.org

Table 2: Example FMO Data for a Phosphonate System

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.89 | Electron-donating orbital, susceptible to electrophilic attack. |

| LUMO | -1.23 | Electron-accepting orbital, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.66 | Indicates significant kinetic stability. |

Note: This data is illustrative and not specific to Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. researchgate.net It is a widely used method for predicting spectroscopic properties, such as UV-Vis absorption spectra, because it offers a good balance between computational cost and accuracy. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum of a compound like this compound. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as n → π* or π → π*. While powerful, TD-DFT has known limitations, particularly in accurately describing long-range charge-transfer excitations and states with significant double-excitation character. researchgate.net

Molecular Docking Simulations (for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to understand how a ligand, such as a phosphonate-containing compound, might interact with the active site of a protein. For example, docking studies have been performed on novel nereistoxin (B154731) derivatives containing a phosphonate group to investigate their binding to acetylcholinesterase (AChE). nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. mdpi.com The results are often expressed as a binding energy or docking score, which provides an estimate of the binding affinity. mdpi.comnih.gov While no specific docking studies on this compound are publicly available, the methodology is highly applicable to understanding its potential biological targets.

Table 3: Illustrative Molecular Docking Results for a Phosphonate Ligand with a Target Protein

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | A lower binding energy suggests a stronger, more favorable interaction. |

| Interacting Residues | Ser152, Phe77, His263 | Key amino acids in the active site involved in binding. |

| Type of Interactions | Hydrogen Bonding, Hydrophobic Interactions | The primary forces stabilizing the ligand-protein complex. mdpi.com |

Note: This data is representative of a typical molecular docking study for a phosphonate compound and is not specific to this compound.

Global Reactivity Descriptors

In the field of computational chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) are crucial for understanding the chemical reactivity and stability of a molecular system. These descriptors provide insight into the intrinsic tendencies of a molecule to react, based on the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the compound this compound, a detailed computational investigation would be necessary to determine these values and the subsequent reactivity descriptors.

Despite a thorough search of scientific literature, specific experimental or theoretical studies detailing the global reactivity descriptors for this compound were not found. Therefore, the following sections outline the theoretical framework for these descriptors, which would be calculated from the HOMO and LUMO energies of the molecule. The tables below are presented in the required format, with the acknowledgment that the specific data for the target compound is not currently available in the public literature.

The fundamental energies required for calculating global reactivity descriptors are the HOMO and LUMO energies.

EHOMO represents the energy of the highest occupied molecular orbital. It is associated with the molecule's capacity to donate an electron. A higher EHOMO value suggests a better electron-donating ability.

ELUMO is the energy of the lowest unoccupied molecular orbital, which indicates the ability of a molecule to accept an electron. A lower ELUMO value points to a better electron-accepting capacity.

The HOMO-LUMO gap (ΔE) , calculated as ELUMO - EHOMO, is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available in the searched literature |

| ELUMO | Data not available in the searched literature |

| Energy Gap (ΔE) | Data not available in the searched literature |

From these fundamental energies, a set of global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound.

Chemical Potential (μ) : This descriptor measures the tendency of an electron to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) : Defined as the negative of the chemical potential (χ = -μ), it represents the power of a molecule to attract electrons to itself.

Chemical Hardness (η) : This property measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1 / η), softness indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The calculated values for these descriptors provide a comprehensive picture of the molecule's reactivity.

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available in the searched literature |

| Electronegativity (χ) | -μ | Data not available in the searched literature |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in the searched literature |

| Chemical Softness (S) | 1 / η | Data not available in the searched literature |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available in the searched literature |

Without the foundational HOMO and LUMO energy values from dedicated quantum chemical calculations for this compound, a quantitative analysis of its global reactivity remains speculative. Future computational studies are required to determine these properties and thereby provide a detailed understanding of the electronic structure and reactivity of this compound.

Environmental Fate and Degradation Mechanisms of Chloropyridyl Phosphonate Structures

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For chloropyridyl-phosphonate structures, the primary abiotic pathways include hydrolysis, photolysis, and oxidative degradation. These processes are influenced by environmental conditions such as pH, temperature, and the presence of sunlight or reactive chemical species. geoscienceworld.org

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. ntnu.no In the case of Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate, the phosphonate (B1237965) ester linkages (P-O-C) are susceptible to hydrolysis. researchgate.net This reaction typically occurs in two consecutive steps, first yielding an ethyl methylphosphonic acid intermediate, followed by the cleavage of the second ester bond to form the corresponding phosphonic acid. nih.gov

The rate of hydrolysis is significantly dependent on pH. rsc.org Alkaline (base-catalyzed) hydrolysis of phosphonate esters is generally much faster than acid-catalyzed hydrolysis. rsc.org In alkaline conditions, the hydroxyl ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus atom, leading to the cleavage of the P-O-Et bond. nih.gov The rate of this reaction is also influenced by the steric hindrance of the alkyl groups; for instance, the hydrolysis rate for diethyl esters is considerably faster than for diisopropyl esters. nih.gov Acid-catalyzed hydrolysis can also occur, though often at a slower rate, and may involve a different mechanism. nih.govrsc.org

The carbon-chlorine bond on the pyridine (B92270) ring is generally more resistant to hydrolysis than the phosphonate ester bonds under typical environmental conditions. However, under more extreme conditions, such as in supercritical water, hydrolysis of compounds like 2-chloropyridine (B119429) can occur, yielding corresponding hydroxypyridine derivatives. ntnu.no

Table 1: Factors Influencing Hydrolysis of Phosphonate Esters

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |

|---|---|---|

| pH | Significantly faster under alkaline (basic) conditions compared to acidic or neutral conditions. rsc.org | Nucleophilic attack by hydroxide (B78521) ions (OH⁻) on the phosphorus center is highly effective. nih.gov |

| Temperature | Increased temperature generally accelerates the reaction rate. nih.gov | Provides the necessary activation energy for the bond cleavage to occur. |

| Steric Hindrance | Larger alkyl groups (e.g., isopropyl vs. ethyl) decrease the rate of alkaline hydrolysis. nih.gov | Larger groups physically obstruct the approach of the nucleophile (e.g., OH⁻) to the phosphorus atom. |

| Substituents on Phenyl Ring (in model compounds) | Electron-withdrawing groups accelerate acid-catalyzed hydrolysis. nih.gov | Increases the electrophilicity of the phosphorus atom, making it more susceptible to attack. |

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. researchgate.net This process is a significant abiotic degradation pathway for many organophosphorus pesticides. geoscienceworld.orgresearchgate.net The chloropyridinyl and phosphonate moieties of the molecule are both susceptible to photolytic transformation.

Direct photolysis can occur when the molecule itself absorbs light energy, leading to an excited state and subsequent bond cleavage. Organophosphorus pesticides are known to absorb light at wavelengths greater than 290 nm, which is within the solar UV range, making them susceptible to this process. researchgate.net Indirect photolysis can also occur, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the pesticide molecule, or generate reactive species that then attack it.

The rate and extent of photolysis are influenced by several environmental factors:

Light Intensity: Higher intensity sunlight leads to faster degradation.

Water Matrix: The presence of dissolved organic matter and inorganic ions in natural waters can either enhance (sensitize) or inhibit (quench) the photolytic process. researchgate.net

Presence of Catalysts: Photodegradation of phosphonates and chlorinated pesticides can be significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO₂) or certain metal ions like iron. nih.govnih.govresearchgate.net These substances can generate highly reactive hydroxyl radicals upon UV irradiation, which then degrade the target compound. nih.gov

Photolysis can lead to the cleavage of the C-Cl bond, oxidation of the pyridine ring, and breakdown of the phosphonate group, ultimately yielding smaller, more polar molecules and inorganic phosphate (B84403). nih.govmdpi.com

Oxidative degradation involves the transformation of the compound by strong oxidizing agents present in the environment. The most important of these are reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). rsc.org These radicals are highly reactive and non-selective, capable of attacking various parts of the this compound molecule.

Hydroxyl radicals can be generated in the environment through several mechanisms, including the photolysis of substances like nitrates and hydrogen peroxide (an Advanced Oxidation Process or AOP). nih.gov Once formed, •OH can initiate degradation through several reactions:

Addition to the Pyridine Ring: The hydroxyl radical can add to the aromatic pyridine ring, leading to hydroxylated intermediates that are susceptible to further oxidation and eventual ring cleavage.

Hydrogen Abstraction: It can abstract a hydrogen atom from the ethyl groups of the phosphonate ester, initiating a chain of oxidative reactions.

Dechlorination: Oxidative processes can lead to the cleavage of the carbon-chlorine bond, a critical step in the detoxification of chlorinated organic pollutants. rsc.org

The ultimate products of complete oxidative degradation (mineralization) are carbon dioxide, water, chloride ions, and inorganic phosphate. However, the process may also result in the formation of various intermediate organic compounds, such as 6-chloronicotinic acid, which is a known metabolite of other chloropyridinyl insecticides. wikipedia.orgnih.gov

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. researchgate.net This is often the most significant pathway for the dissipation of organophosphorus compounds in the environment. geoscienceworld.org Microorganisms can utilize these compounds as a source of essential nutrients like phosphorus, carbon, or nitrogen. mdpi.comresearchgate.net

A key feature of phosphonates is the carbon-phosphorus (C-P) bond, which is exceptionally stable and resistant to chemical hydrolysis and thermal degradation. nih.govresearchgate.net However, many microorganisms have evolved specialized enzymatic pathways to cleave this bond and access the phosphorus. mdpi.comnih.gov This ability is crucial for survival in phosphate-limited environments. mdpi.com There are three primary enzymatic strategies that bacteria use to break the C-P bond:

Phosphonate Hydrolases (Phosphonatases): These enzymes catalyze the hydrolytic cleavage of the C-P bond. tamu.edu Their substrates are typically phosphonates that have an electron-withdrawing group (like a carbonyl) on the carbon adjacent to the phosphorus, which facilitates the bond cleavage. tamu.edu For example, phosphonoacetaldehyde (B103672) hydrolase (PhnX) and phosphonopyruvate (B1221233) hydrolase (PalA) are well-characterized phosphonatases. nih.govacs.org

The C-P Lyase Pathway: This is a complex, multi-protein enzyme system that can cleave the C-P bond in a wide variety of phosphonates, including those without an activated carbon atom. nih.govzechellab.com It is a radical-based mechanism that ultimately converts the phosphonate into a hydrocarbon and inorganic phosphate. zechellab.com The genes encoding this pathway (phn genes) are often found in operons in bacteria like Escherichia coli.

Oxidative Pathway: Some bacteria utilize an oxidative mechanism for C-P bond cleavage. For instance, the PhnY*/PhnZ enzyme system first hydroxylates the carbon of the C-P bond, which is then oxidatively cleaved to yield an aldehyde and inorganic phosphate. zechellab.comnih.gov

The initial step in the microbial metabolism of this compound would likely involve the hydrolysis of the ester bonds by non-specific esterase enzymes to release the phosphonic acid, which could then be acted upon by one of the C-P bond cleaving pathways. researchgate.net

Table 2: Major Enzymatic Pathways for C-P Bond Cleavage

| Pathway | Key Enzyme(s) | Mechanism | Example Substrates |

|---|---|---|---|

| Hydrolytic | Phosphonatases (e.g., PhnX, PhnA, PalA) tamu.edufrontiersin.org | Hydrolytic cleavage of the C-P bond, typically requiring an activated β-carbon. tamu.edu | Phosphonoacetaldehyde, Phosphonoacetate, Phosphonopyruvate tamu.edu |

| C-P Lyase | Multi-enzyme complex (PhnGHIJKLM) | Radical-based mechanism for cleaving non-activated C-P bonds. nih.gov | Alkylphosphonates, Aminomethylphosphonate |

| Oxidative | PhnY* (oxygenase), PhnZ (dioxygenase) acs.org | Oxidative cleavage involving hydroxylation of the α-carbon. nih.gov | 2-Aminoethylphosphonate (AEP) nih.gov |

Bioremediation is a process that uses microorganisms to clean up contaminated environments. mdpi.comnih.gov The degradation of this compound results in the formation of several intermediate metabolites, whose own environmental fate is crucial. The two primary initial metabolites would be the phosphonate moiety and the chloropyridinyl moiety, likely 6-chloronicotinic acid or a related compound. nih.govresearchgate.net

The bioremediation of these metabolites is essential for the complete detoxification of the parent compound.

Phosphonate Moiety: As discussed, microorganisms can cleave the C-P bond, releasing inorganic phosphate, which is a readily usable nutrient, and a simple hydrocarbon that can be integrated into central metabolism.

Chloropyridinyl Moiety: The microbial degradation of the 6-chloronicotinic acid metabolite is a critical step. Bacteria capable of degrading chlorinated aromatic compounds are widespread in soil and water. koreascience.kr These organisms can hydroxylate the pyridine ring, leading to dechlorination and subsequent ring opening. This process transforms the chlorinated heterocyclic compound into simpler, non-toxic aliphatic acids that can be used by the microorganisms as carbon and energy sources. researchgate.net For example, strains of Pseudomonas and Bacillus have been shown to effectively degrade imidacloprid (B1192907), a related neonicotinoid, and its metabolite 6-chloronicotinic acid. researchgate.net

The effectiveness of bioremediation depends on the presence of competent microbial communities and favorable environmental conditions. researchgate.net In some cases, a consortium of different microbial species may be required to achieve complete mineralization of the parent compound, where one species performs the initial breakdown and others metabolize the resulting intermediates. researchgate.net

Persistence of Degradation Products

The environmental persistence of the degradation products of this compound is a critical factor in assessing its long-term ecological impact. The degradation of the parent compound can lead to the formation of various metabolites, primarily through the cleavage of the phosphonate ester bonds and transformation of the chloropyridinyl ring. The persistence of these breakdown products is largely dictated by their chemical structure and susceptibility to further biotic and abiotic degradation processes.

Key degradation products expected from this compound include ((6-chloropyridin-3-yl)methyl)phosphonic acid and 6-chloronicotinic acid. The formation of these metabolites is a result of the hydrolysis of the diethyl ester groups and the oxidation of the methylene (B1212753) bridge and pyridinyl ring, respectively.

The carbon-phosphorus (C-P) bond within the phosphonate group is known for its high resistance to hydrolysis, photolysis, and thermal degradation. This inherent stability suggests that phosphonic acid metabolites, such as ((6-chloropyridin-3-yl)methyl)phosphonic acid, are likely to be persistent in the environment.

Furthermore, the chloropyridinyl moiety is a common feature in a number of pesticides, and the degradation product 6-chloronicotinic acid has been identified as a metabolite of neonicotinoid insecticides like imidacloprid and acetamiprid. While some studies suggest that 6-chloronicotinic acid can be further degraded, its persistence can vary depending on environmental conditions.

The persistence of these degradation products in soil and water can lead to their accumulation and potential for long-range transport, thereby posing a risk to non-target organisms and ecosystems. The following table summarizes the key degradation products and their expected persistence based on their structural characteristics.

| Degradation Product | Chemical Structure | Expected Persistence |

| ((6-chloropyridin-3-yl)methyl)phosphonic acid | C₆H₇ClNO₃P | High |

| 6-chloronicotinic acid | C₆H₄ClNO₂ | Moderate to High |

| Diethyl phosphite (B83602) | C₄H₁₁O₃P | Low |

Detailed Research Findings

Studies on organophosphonates have consistently highlighted the stability of the C-P bond. This bond's resistance to cleavage means that the core phosphonic acid structure of metabolites is likely to remain intact in the environment for extended periods. The persistence of these compounds can be influenced by microbial activity, as some microorganisms have demonstrated the ability to cleave the C-P bond, although this is generally a slow process.

The environmental behavior of 6-chloronicotinic acid has been investigated in the context of neonicotinoid degradation. Its persistence is influenced by factors such as soil type, organic matter content, pH, and microbial populations. While it can be mineralized to carbon dioxide by some microorganisms, its half-life in soil can range from weeks to several months.

The diethyl phosphite, resulting from the hydrolysis of the ester bonds, is generally considered to be less persistent. It can be further hydrolyzed to phosphoric acid and ethanol, which are readily incorporated into natural biogeochemical cycles.

Strategic Applications As Synthetic Intermediates

Utility in the Synthesis of Complex Organic Molecules

The primary application of Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate is as a building block for introducing the (6-chloropyridin-3-yl)methyl group into larger, more complex molecular frameworks. This is particularly relevant in the agrochemical industry for the synthesis of neonicotinoid insecticides such as imidacloprid (B1192907) and its analogues. researchgate.netresearchgate.netnih.gov These insecticides are known for their high efficacy against a broad spectrum of sucking insects. The synthesis of these complex molecules often involves the coupling of the (6-chloropyridin-3-yl)methyl group with other heterocyclic or open-chain structures.

The phosphonate's utility is demonstrated in its ability to be a precursor to a carbanion, which can then react with various electrophiles to form new carbon-carbon bonds. This strategy is central to the construction of the intricate molecular architectures of modern pesticides.

Table 1: Examples of Complex Molecules Synthesized Using the (6-chloropyridin-3-yl)methyl Moiety

| Compound Class | Specific Example | Key Synthetic Strategy |

| Neonicotinoid Insecticides | Imidacloprid | Coupling of the (6-chloropyridin-3-yl)methyl group with an imidazolidine (B613845) ring system. |

| Neonicotinoid Analogues | Nitromethylene analogues | Reaction of (6-chloropyridin-3-yl)methylamine derivatives with other synthetic intermediates. nih.gov |

Precursors for Advanced Organophosphorus Compounds

Beyond its role in insecticide synthesis, this compound can also serve as a precursor for the synthesis of more advanced and functionally diverse organophosphorus compounds. researchgate.net By modifying the phosphonate (B1237965) group or by using the (6-chloropyridin-3-yl)methyl moiety as a scaffold, chemists can access a wide range of novel molecules with potentially unique biological or material properties.

For instance, the phosphonate can be elaborated into more complex structures such as O, O-Diethyl ({1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-ylcarbonyloxy}phenylmethyl)phosphonate. researchgate.net This demonstrates the potential for creating new classes of compounds where the inherent properties of the phosphonate are combined with other functional groups to achieve desired chemical or biological activity.

Table 2: Potential Transformations of this compound

| Reaction Type | Resulting Compound Class | Potential Applications |

| Further functionalization of the pyridine (B92270) ring | Substituted pyridine phosphonates | Modified biological activity, new materials |

| Modification of the phosphonate ester | Phosphonic acids, phosphonamidates | Pharmaceuticals, metal chelation |

| Incorporation into larger systems | Complex triazole-phosphonates | Agrochemicals, medicinal chemistry |

Role in Wittig-Horner Type Olefination Reactions

A significant application of this compound in organic synthesis is its use in the Horner-Wadsworth-Emmons (HWE) reaction, a type of Wittig-Horner olefination. wikipedia.orgalfa-chemistry.com This reaction is a powerful method for the formation of alkenes with high stereoselectivity, typically favoring the formation of the (E)-isomer. organic-chemistry.org

In the HWE reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkyl phosphate (B84403) salt to yield an alkene. wikipedia.org The water-soluble nature of the phosphate byproduct simplifies the purification of the desired alkene product. alfa-chemistry.com

This methodology allows for the introduction of a (6-chloropyridin-3-yl)methylidene group (=CH-CH₂-(6-chloropyridin-3-yl)) into a molecule. This is a crucial step in the synthesis of various neonicotinoid precursors and other complex organic molecules where a specific alkene geometry is required. The reliability and stereocontrol offered by the HWE reaction make this compound a valuable reagent for such transformations. nih.gov

Table 3: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

| Reagents | Stabilized phosphonate carbanion and an aldehyde or ketone. wikipedia.org |

| Product | Predominantly (E)-alkenes. organic-chemistry.org |

| Byproduct | Water-soluble dialkyl phosphate salt, allowing for easy removal. alfa-chemistry.com |

| Advantages | High stereoselectivity, high reactivity of the carbanion, and simplified purification. alfa-chemistry.com |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Phosphonate (B1237965) Synthesis

The synthesis of phosphonates, including Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate, has traditionally relied on methods such as the Michaelis-Arbuzov and Pudovik reactions. While effective, these methods often necessitate high temperatures and can have limitations regarding substrate scope and functional group tolerance. mdpi.comorganic-chemistry.org Future research is increasingly focused on the development of more efficient, selective, and environmentally benign catalytic systems to overcome these challenges.

One promising avenue is the use of transition metal catalysts, particularly palladium-based systems, which have shown efficacy in promoting Michaelis-Arbuzov reactions under milder conditions. organic-chemistry.org Research into novel ligands and catalyst supports is anticipated to further enhance catalytic activity and selectivity for the synthesis of pyridinylmethyl phosphonates. The development of recyclable catalysts is also a key trend, aiming to improve the sustainability and cost-effectiveness of the manufacturing process. rsc.org Furthermore, the exploration of Lewis acid catalysis, for instance using lanthanide compounds like LaCl3·7H2O, presents another innovative approach to facilitate the formation of the crucial P-C bond in phosphonate synthesis. mdpi.com

Future investigations will likely focus on:

Designing highly active and selective catalysts for the reaction between trialkyl phosphites and 3-(chloromethyl)-6-chloropyridine.

Exploring photocatalytic methods that can proceed at ambient temperatures, thereby reducing energy consumption and by-product formation. mdpi.com

Developing solvent-free or green solvent-based reaction conditions to minimize the environmental footprint of the synthesis process. mdpi.com

Investigating enzymatic or bio-inspired catalysts that can offer unparalleled selectivity and operate under mild, aqueous conditions.

These advancements are expected to streamline the synthesis of this compound and related compounds, making them more accessible for further study and potential application.

Exploration of New Derivatization Pathways for Enhanced Properties

The core structure of this compound offers a versatile scaffold for chemical modification. Future research will delve into new derivatization pathways to synthesize analogs with enhanced biological activity, altered physical properties, or novel modes of action. The goal is to create a library of related compounds that can be screened for a variety of applications, including but not limited to, new insecticides.

One example of such derivatization involves the synthesis of O,O-Diethyl ({1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-ylcarbonyloxy}phenylmethyl)phosphonate, which incorporates a triazole ring into the parent structure. researchgate.net This highlights the potential for introducing various heterocyclic moieties to modulate the compound's properties. Future derivatization strategies could include:

Modification of the phosphonate ester groups: Replacing the diethyl esters with other alkyl or aryl groups can influence the compound's solubility, stability, and interaction with biological targets.

Substitution on the pyridine (B92270) ring: Introducing different functional groups onto the pyridine ring could fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced insecticidal activity.

Alteration of the methylene (B1212753) bridge: Modifications to the CH2 linker between the pyridine and phosphonate groups could affect the molecule's conformational flexibility and binding affinity to target enzymes.

The table below outlines potential derivatization strategies and their expected impact on the properties of the resulting compounds.

| Derivatization Strategy | Target Moiety | Potential Impact on Properties |

| Ester Exchange | Diethyl phosphonate | Altered solubility, bioavailability, and metabolic stability |

| Aromatic Substitution | Pyridine Ring | Modified electronic properties and target binding affinity |

| Linker Modification | Methylene Bridge | Changes in conformational flexibility and steric interactions |

| Heterocycle Incorporation | Core Structure | Introduction of new pharmacophoric features and potential for novel modes of action |

These derivatization studies, coupled with high-throughput screening, will be instrumental in discovering next-generation compounds with superior performance characteristics.

Advanced Computational Modeling for Structure-Reactivity Prediction

In recent years, computational chemistry has become an indispensable tool in the design and development of new chemical entities. Advanced computational models, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are poised to play a significant role in predicting the structure-reactivity relationships of this compound and its derivatives. researchgate.netresearchgate.net

DFT calculations can provide detailed insights into the electronic structure, molecular geometry, and reactivity of phosphonate compounds. researchgate.net This information can be used to:

Elucidate reaction mechanisms: Understanding the mechanistic pathways of synthesis and degradation can aid in optimizing reaction conditions and predicting environmental fate.

Predict spectroscopic properties: Theoretical calculations of NMR and IR spectra can assist in the characterization of novel derivatives.

Model interactions with biological targets: Docking studies can predict the binding affinity and mode of interaction of phosphonate analogs with insect acetylcholinesterase or other target enzymes, thereby guiding the design of more potent insecticides. nih.gov

QSAR models, on the other hand, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. researchgate.net For phosphonates, QSAR studies can be employed to:

Predict insecticidal activity: By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed activity, QSAR models can prioritize the synthesis of the most promising candidates. nih.govamanote.comresearchgate.net

Estimate toxicity and ecotoxicity: Early-stage prediction of potential adverse effects on non-target organisms can help in designing safer and more environmentally friendly compounds. researchgate.net

The integration of these computational approaches will accelerate the discovery and optimization process, reducing the time and cost associated with traditional trial-and-error synthesis and testing. nih.govplos.orgresearchgate.net

Integrated Environmental Impact Assessments for Phosphonate-Based Compounds

A critical aspect of modern chemical research is the thorough evaluation of a compound's environmental impact. For this compound, future research will necessitate integrated environmental impact assessments that consider its entire lifecycle, from synthesis to its ultimate fate in the environment. This involves studying its persistence, mobility, degradation pathways, and potential toxicity to non-target organisms. dntb.gov.uaeaspublisher.comresearchgate.netmdpi.com

Key areas of future environmental research include:

Biodegradation studies: Investigating the susceptibility of the compound to microbial degradation in soil and aquatic environments is crucial for determining its environmental persistence. oup.comnih.govresearchgate.netnih.govnih.gov The presence of the stable carbon-phosphorus bond in phosphonates suggests that they may be resistant to degradation. nih.govnih.gov

Photodegradation studies: Assessing the role of sunlight in the breakdown of the compound in water and on plant surfaces will provide a more complete picture of its environmental fate. ugr.esmdpi.comnih.govnih.govmdpi.com The chloropyridinyl moiety is known to be susceptible to photodegradation. ugr.esnih.gov

Ecotoxicity testing: Comprehensive ecotoxicological studies on a range of non-target organisms, including pollinators, aquatic invertebrates, and soil microorganisms, are essential for a thorough risk assessment. easpublisher.comnih.gov

Metabolite identification and characterization: Identifying the degradation products of this compound is critical, as these metabolites may have their own toxicological profiles. ijsr.net

The data generated from these studies will be vital for developing a comprehensive understanding of the environmental risks associated with the use of this and related phosphonate-based compounds, and for ensuring that their application is sustainable in the long term. ikw.orgcapes.gov.brrsc.org

Q & A

Q. Q1. What are the optimized synthetic routes for Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Horner-Wadsworth-Emmons reactions. Key variables include:

- Solvent selection : Use anhydrous THF or dichloromethane to minimize hydrolysis of the phosphonate group.

- Base optimization : Sodium hydride (NaH) is effective for deprotonation, but reaction temperature must be controlled (0–5°C) to avoid side reactions .

- Purification : Post-reaction quenching with water, followed by extraction (ethyl acetate) and column chromatography, yields high-purity product.

Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Deprotonation | NaH in THF, 0–5°C | 65–83% | |

| Quenching | H₂O, HCl to pH 6 | - | |

| Purification | Column chromatography (silica gel) | >95% purity |

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate structural integrity?

Methodological Answer:

- ¹H NMR : Look for doublets (²JHP ~22 Hz) for the P-CH₂ group and quartets for ethoxy groups (δ 1.28–1.30 ppm, OCH₂CH₃) .

- IR Spectroscopy : Strong P=O stretching at ~1253 cm⁻¹ and P-O-C bands at ~1163 cm⁻¹ confirm phosphonate ester functionality .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (e.g., ~293.7 g/mol for analogs) .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats; avoid latex due to permeability concerns .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. Q4. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The 6-chloro substituent on the pyridine ring acts as an electron-withdrawing group, activating the methylphosphonate moiety for nucleophilic attacks. Computational studies (DFT) can map charge distribution, while experimental kinetic assays under varying pH (4–9) reveal optimal conditions for Suzuki-Miyaura couplings .

Q. Q5. What are the degradation pathways of this compound under acidic, basic, and oxidative conditions, and how can stability be enhanced for long-term storage?

Methodological Answer:

- Acidic Conditions : Hydrolysis of the phosphonate ester to phosphonic acid (monitor via ³¹P NMR).

- Oxidative Conditions : Chlorine substitution may lead to hydroxylation or ring-opening byproducts.

- Stabilization : Store under inert gas (N₂/Ar) at –20°C; add stabilizers like BHT (butylated hydroxytoluene) to retard oxidation .

Q. Q6. How do structural analogs (e.g., 3,5-dichloro or fluorinated derivatives) compare in bioactivity, and what computational tools predict their binding affinities?

Methodological Answer:

- Bioactivity Comparison : Chlorine at the 3,5-positions enhances electrophilicity, improving inhibition of acetylcholinesterase (IC₅₀ values via enzyme assays). Fluorinated analogs show reduced potency due to steric effects .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.